Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-(Propan-2-yloxy)propanoic acid (CAS: 41255-85-0)
Authored by: A Senior Application Scientist
Abstract
3-(Propan-2-yloxy)propanoic acid (CAS Number: 41255-85-0), also known as 3-isopropoxypropanoic acid, is a carboxylic acid derivative with significant potential as a versatile building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and polymer industries.[3][4][5] This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, characteristic spectral data, and essential safety and handling procedures. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for its effective application.
Physicochemical and Structural Properties
3-(Propan-2-yloxy)propanoic acid is a small molecule characterized by a propanoic acid backbone with an isopropoxy group attached at the third carbon. This structure imparts specific physical and chemical properties that are critical for its application in synthesis.
| Property | Value | Source |
| CAS Number | 41255-85-0 | [1][2][6] |
| Synonym | 3-isopropoxypropanoic acid | [1][2] |
| Molecular Formula | C₆H₁₂O₃ | [1][7] |
| Molecular Weight | 132.16 g/mol | [1] |
| Monoisotopic Mass | 132.07864 Da | [7] |
| InChI Key | DVNBASXKSCNLKQ-UHFFFAOYSA-N | [7] |
| SMILES | CC(C)OCCC(=O)O | [7] |
| Purity (Typical) | >98% | [6] |
Synthesis Methodology: A Field-Proven Protocol
The synthesis of 3-(Propan-2-yloxy)propanoic acid is most effectively achieved via a Michael addition of isopropanol to an acrylate, followed by hydrolysis. This two-step, one-pot approach is robust, scalable, and utilizes common laboratory reagents.
Mechanistic Rationale
The core of this synthesis is the nucleophilic conjugate addition of an alkoxide to an α,β-unsaturated carbonyl compound.
-
Alkoxide Formation: Isopropanol is deprotonated by a strong base (e.g., sodium hydride) to form the more nucleophilic sodium isopropoxide. This step is critical as isopropanol itself is not sufficiently nucleophilic to attack the acrylate ester.
-
Michael Addition: The isopropoxide attacks the β-carbon of the ethyl acrylate. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. This is a classic Michael reaction.
-
Saponification: The resulting ester intermediate is then hydrolyzed in situ under basic conditions (saponification) to yield the carboxylate salt.
-
Acidification: A final workup with a strong acid protonates the carboxylate to yield the desired 3-(Propan-2-yloxy)propanoic acid.
Visualized Synthesis Workflow
Caption: Synthesis workflow for 3-(Propan-2-yloxy)propanoic acid.
Detailed Experimental Protocol
Materials:
-
Isopropanol (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl acrylate
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes. Anhydrous THF is then added to the flask.
-
Alkoxide Formation: The flask is cooled to 0°C in an ice bath. Anhydrous isopropanol (1.0 equivalent) dissolved in THF is added dropwise via the dropping funnel. The mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen gas evolution ceases. Causality: This ensures the complete formation of the sodium isopropoxide nucleophile.
-
Michael Addition: Ethyl acrylate (1.0 equivalent) is added dropwise to the solution. After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the conjugate addition to proceed at a reasonable rate.
-
Hydrolysis: After cooling to room temperature, an aqueous solution of sodium hydroxide (3.0 equivalents) is carefully added. The mixture is stirred vigorously at 50°C for 2-3 hours to facilitate the hydrolysis of the ester.
-
Workup and Isolation: The THF is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting materials and byproducts. The aqueous layer is then cooled to 0°C and acidified to pH ~2 with concentrated HCl.
-
Extraction and Purification: The acidified aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 3-(Propan-2-yloxy)propanoic acid, which can be further purified by vacuum distillation if necessary.
Spectral Analysis and Characterization
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals corresponding to the different hydrogen environments in the molecule.[9][10]
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| (CH₃)₂CH- | ~1.15 | Doublet | 6H | Methyl groups of the isopropyl moiety, split by the adjacent methine proton. |
| -OCH(CH₃)₂ | ~3.60 | Septet | 1H | Methine proton of the isopropyl group, deshielded by the ether oxygen and split by the six methyl protons. |
| -OCH₂- | ~3.70 | Triplet | 2H | Methylene group adjacent to the ether oxygen, deshielded and split by the adjacent methylene group. |
| -CH₂COOH | ~2.60 | Triplet | 2H | Methylene group alpha to the carbonyl, deshielded and split by the adjacent methylene group. |
| -COOH | ~10-12 | Broad Singlet | 1H | The acidic proton of the carboxylic acid group; its chemical shift is variable and concentration-dependent.[9] |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information on the carbon skeleton.[11]
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| (CH₃)₂ CH- | ~22 | Isopropyl methyl carbons. |
| -OC H(CH₃)₂ | ~70 | Isopropyl methine carbon, shifted downfield by the ether oxygen. |
| -OC H₂- | ~68 | Methylene carbon adjacent to the ether oxygen. |
| -C H₂COOH | ~35 | Methylene carbon alpha to the carbonyl group. |
| -C OOH | ~178 | Carbonyl carbon of the carboxylic acid, significantly deshielded. |
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups present.[12][13][14]
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Significance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very Broad | Characteristic broad stretch due to hydrogen bonding of the carboxylic acid dimer.[13] |
| C-H (Alkyl) | 2975 - 2850 | Strong, Sharp | Stretching vibrations of the sp³ hybridized C-H bonds. |
| C=O (Carbonyl) | 1725 - 1700 | Strong, Sharp | The prominent carbonyl stretch of the carboxylic acid.[13] |
| C-O (Ether & Acid) | 1300 - 1000 | Strong | Stretching vibrations from the C-O bonds of the ether and carboxylic acid groups. |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 132 | Molecular ion peak. |
| [M-H]⁻ | 131 | Adduct in negative ion mode.[7] |
| [M+H]⁺ | 133 | Adduct in positive ion mode.[7] |
| [M-CH₃]⁺ | 117 | Loss of a methyl group. |
| [M-COOH]⁺ | 87 | Loss of the carboxylic acid group (decarboxylation). |
| [C₃H₇O]⁺ | 59 | Isopropoxy fragment. |
Applications in Research and Drug Development
3-(Propan-2-yloxy)propanoic acid serves as a crucial intermediate in synthetic chemistry. Its utility stems from the orthogonal reactivity of its two functional groups.
-
Pharmaceutical Synthesis: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into larger, more complex drug candidates. The ether linkage provides a stable, flexible spacer that can be used to modulate the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[4][5]
-
Polymer Chemistry: As a derivative of propionic acid, it can be used as a monomer or an additive in the synthesis of specialty polymers and biodegradable plastics.[5]
-
Building Block: It is an ideal starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. The isopropoxy group provides a point of structural diversity while the propanoic acid moiety acts as a handle for further chemical elaboration.
Safety, Handling, and Storage
Proper handling of 3-(Propan-2-yloxy)propanoic acid is imperative to ensure laboratory safety.
Hazard Identification:
-
H315: Causes skin irritation.[15]
-
H319: Causes serious eye irritation.[15]
-
H335: May cause respiratory irritation.[15]
-
Based on its parent compound, propanoic acid, it should be treated as potentially corrosive and flammable.[16][17]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area or a chemical fume hood.[18]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[19]
-
Avoid breathing vapors or mists.[19]
-
Wash hands thoroughly after handling.[20]
-
Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge.[16][17]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[20]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18]
-
Keep away from strong oxidizing agents and bases.
References
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Propionic acid. Wikipedia. [Link]
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Synthesis of 3-(Prop-2-ynyloxy)propionic acid. PrepChem.com. [Link]
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Propionic acid (3:0) (Compound). Exposome-Explorer - IARC. [Link]
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Propionic Acid | CH3CH2COOH | CID 1032. PubChem. [Link]
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Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan. [Link]
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Propanoic acid, 2-oxo-. NIST WebBook. [Link]
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3-(propan-2-yloxy)propanoic acid (C6H12O3). PubChemLite. [Link]
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How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?. Quora. [Link]
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Propanoic acid, 3-(acetyloxy)-2-(hydroxymethyl)-, ethyl ester, (+)-. NIST WebBook. [Link]
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mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]
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Emerging Industrial Applications of Propionic Acid. Patsnap Eureka. [Link]
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low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
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Experimental Determination of Structure of propanoic acid. YouTube. [Link]
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infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]
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Hazardous Substance Fact Sheet - Propionic Acid. New Jersey Department of Health. [Link]
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¹H NMR Spectrum of Propanoic Acid. Nagwa Classes. [Link]
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(PDF) Infrared spectral studies of propanoic acid in various solvents. ResearchGate. [Link]
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Propionic acid - Safety Data Sheet. PENTA. [Link]
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